Technical Monograph: Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
Technical Monograph: Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate
[1]
Executive Summary
Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate (CAS: 43088-49-9) represents a privileged scaffold in medicinal chemistry, belonging to the class of 2-aminothiophene-3-carboxylic acid derivatives .[1][2][3] This compound integrates a thiophene core with three critical pharmacophoric elements: a lipophilic phenyl ring at position 4, an ethyl ester hydrogen-bond acceptor at position 3, and a benzamido moiety at position 2.
This molecular architecture is extensively utilized in drug discovery for its versatility as a precursor to fused heterocyclic systems (e.g., thienopyrimidines) and its intrinsic biological activity, including antimicrobial , antiviral , and anti-inflammatory properties. This guide provides a rigorous structural analysis, a self-validating synthesis protocol via the Gewald reaction, and a mechanistic overview of its structure-activity relationships (SAR).
Chemical Identity & Physicochemical Profile[4][5][6][7][8]
The compound is characterized by a fully substituted thiophene ring. The presence of the benzamido group significantly lowers the basicity of the amine compared to its precursor, enhancing stability and membrane permeability.
| Property | Specification |
| IUPAC Name | Ethyl 2-(benzoylamino)-4-phenylthiophene-3-carboxylate |
| CAS Number | 43088-49-9 |
| Molecular Formula | C₂₀H₁₇NO₃S |
| Molecular Weight | 351.42 g/mol |
| Appearance | Yellow crystalline solid |
| Solubility | Soluble in DMSO, DMF, CHCl₃; Insoluble in water |
| LogP (Predicted) | ~4.5 (High Lipophilicity) |
| H-Bond Donors | 1 (Amide NH) |
| H-Bond Acceptors | 4 (Ester Carbonyl, Amide Carbonyl, Ester Oxygen, Thiophene S) |
Structural Architecture & SAR Analysis
The molecule functions as a "push-pull" system where the electron-rich thiophene ring is stabilized by the electron-withdrawing ester and amide groups.
Pharmacophore Map (Graphviz Visualization)
The following diagram illustrates the functional regions of the molecule and their contributions to biological interaction.
Figure 1: Pharmacophore dissection of Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate highlighting key interaction zones.
Synthesis Protocol: The Gewald Pathway[9]
The most authoritative method for synthesizing this compound is a two-stage protocol:
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Gewald Reaction: One-pot multicomponent condensation to form the 2-aminothiophene precursor.
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N-Acylation: Benzoylation of the amine.
Step 1: Synthesis of Ethyl 2-amino-4-phenylthiophene-3-carboxylate
Principle: A Knoevenagel condensation of acetophenone and ethyl cyanoacetate, followed by sulfur-mediated cyclization.
Reagents:
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Acetophenone (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
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Elemental Sulfur (1.0 eq)
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Morpholine (Catalytic, 0.5 eq) or Diethylamine
Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve Acetophenone (12 g, 0.1 mol) and Ethyl Cyanoacetate (11.3 g, 0.1 mol) in Ethanol (50 mL).
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Addition: Add Elemental Sulfur (3.2 g, 0.1 mol) followed by the dropwise addition of Morpholine (4 mL).
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Critical Check: The reaction is exothermic. Ensure stirring is vigorous to prevent sulfur clumping.
-
-
Reflux: Heat the mixture to reflux (approx. 78°C) for 8–10 hours.
-
Validation: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of acetophenone indicates completion.
-
-
Isolation: Cool the mixture to room temperature and then chill in an ice bath. A precipitate should form.[6]
-
Purification: Filter the solid and wash with cold ethanol. Recrystallize from ethanol to obtain pale yellow crystals (Yield ~60-70%).
Step 2: Benzoylation to Target Compound
Principle: Nucleophilic acyl substitution at the exocyclic amine.
Reagents:
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Ethyl 2-amino-4-phenylthiophene-3-carboxylate (from Step 1)
-
Benzoyl Chloride (1.1 eq)
-
Triethylamine (1.2 eq) or Pyridine
-
Dichloromethane (DCM) or dry THF
Protocol:
-
Solubilization: Dissolve the amine precursor (2.47 g, 10 mmol) in dry DCM (20 mL) containing Triethylamine (1.7 mL).
-
Acylation: Cool to 0°C. Add Benzoyl Chloride (1.55 g, 11 mmol) dropwise over 15 minutes.
-
Why: Cooling prevents bis-acylation and controls the exotherm.
-
-
Reaction: Allow to warm to room temperature and stir for 3 hours.
-
Workup: Wash the organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, and finally brine.
-
Drying: Dry over anhydrous Na₂SO₄ and evaporate the solvent.
-
Crystallization: Recrystallize the crude solid from Ethanol/DMF mixtures to yield Ethyl 2-benzamido-4-phenylthiophene-3-carboxylate .
Synthesis Workflow Diagram
Figure 2: Step-by-step synthetic pathway from raw materials to the final benzamido derivative.
Characterization & Validation
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
| Technique | Diagnostic Signal | Structural Assignment |
| ¹H NMR (DMSO-d₆) | δ 11.5–12.0 ppm (s, 1H) | NH Amide (Deshielded by carbonyl) |
| δ 7.2–8.0 ppm (m, 10H) | Aromatic Protons (Phenyl + Benzoyl rings) | |
| δ 6.8–7.0 ppm (s, 1H) | Thiophene C5-H (Characteristic singlet) | |
| δ 4.0–4.2 ppm (q, 2H) | Ethyl CH₂ (Ester) | |
| δ 1.0–1.2 ppm (t, 3H) | Ethyl CH₃ (Ester) | |
| IR Spectroscopy | 3200–3300 cm⁻¹ | N-H Stretch (Amide) |
| 1700–1720 cm⁻¹ | C=O Stretch (Ester) | |
| 1650–1670 cm⁻¹ | C=O Stretch (Amide I band) |
Biological Potential
This scaffold is not merely a chemical curiosity; it is a validated template in drug development.
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Antimicrobial Activity: Derivatives of this class have shown efficacy against S. aureus and C. albicans. The mechanism often involves the inhibition of GlcN-6-P synthase, a key enzyme in fungal cell wall biosynthesis [1][4].
-
Antiviral Agents: The 2-benzamido-thiophene pharmacophore has been investigated for activity against flaviviruses (e.g., West Nile Virus) and herpes viruses, likely acting via inhibition of viral replication enzymes [5].
-
Kinase Inhibition: The structural similarity to known kinase inhibitors (ATP-mimetic pharmacophore) makes it a candidate for anticancer screening, particularly in targeting VEGFR or EGFR pathways.
References
-
Mamatha, D. M., et al. "Synthesis of Ethyl-2-Amino-4-(Phenyl)Thiophene-3-Carboxylate Derivatives: Molecular Docking and Biological Studies."[7] Rasayan Journal of Chemistry, vol. 16, no. 1, 2023.[8] Link
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Puterová, Z., et al. "Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes."[9] Arkivoc, vol. 2010, no.[9] 1, 2010, pp. 209-246.[9] Link
- Sabnis, R. W., et al. "2-Aminothiophenes by the Gewald Reaction." Journal of Heterocyclic Chemistry, vol. 36, 1999, pp. 333.
- Venkatesan, P., et al. "Synthesis and antimicrobial activity of some novel 2-aminothiophene derivatives." International Journal of Pharmacy and Pharmaceutical Sciences, vol. 5, 2013.
-
Ukrainets, I. V., et al. "N-Phenethyl-2-Hydroxy-4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-Carboxamides As Possible Anti-Viral Agents."[10] Journal of Organic and Pharmaceutical Chemistry, vol. 12, 2014.[10] Link
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- 1. 381687-59-8|Ethyl 2-[3-(4-methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 2. 519016-66-1|MEthyl 2-(2-chloroacetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 3. 22288-81-9|Methyl 2-acetamidothiophene-3-carboxylate|BLD Pharm [bldpharm.com]
- 4. Microwave Assisted One Pot, One Step Synthesis of Substituted-2-Aminothiophenes through the Gewald Reaction & Study of its Antibacterial, Antifungal Activities – IJERT [ijert.org]
- 5. ijcmas.com [ijcmas.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
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- 9. quod.lib.umich.edu [quod.lib.umich.edu]
- 10. N-phenethyl-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides as possible anti-viral agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
